(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476668-56-1
VCID: VC5214688
InChI: InChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11-
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C
Molecular Formula: C21H18N2S
Molecular Weight: 330.45

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

CAS No.: 476668-56-1

Cat. No.: VC5214688

Molecular Formula: C21H18N2S

Molecular Weight: 330.45

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile - 476668-56-1

Specification

CAS No. 476668-56-1
Molecular Formula C21H18N2S
Molecular Weight 330.45
IUPAC Name (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11-
Standard InChI Key MDJFCBWLAICPKF-ODLFYWEKSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C

Introduction

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitrile derivatives. It features a complex molecular structure incorporating both thiazole and aromatic moieties, which contribute to its potential biological and chemical activities. The compound is characterized by its specific geometric configuration, denoted as (Z), referring to the arrangement of substituents around the double bond in the acrylonitrile framework.

Synthesis and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves a multi-step process requiring careful control of reaction conditions such as temperature, solvent choice, and catalyst type to achieve high yields and purity of the final product. Analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC are essential for monitoring the progress of the synthesis and verifying the structure of intermediates and final products.

Potential Applications

Given its structural components, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile may have potential applications in medicinal chemistry and material science. The presence of thiazole, known for its biological activity, and acrylonitrile, commonly used in polymer production, suggests uses in drug development and polymer synthesis.

Biological Activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator